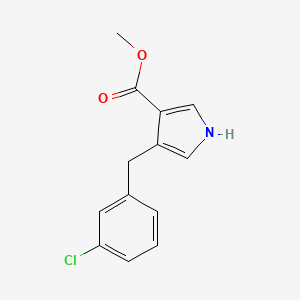

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group at the 3-position and a 3-chlorobenzyl group at the 4-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring is treated with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrrole ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thio derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate has been evaluated for its antimicrobial properties against various pathogens. Recent studies indicate that derivatives of pyrrole compounds exhibit potent antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study synthesized a series of pyrrole derivatives, including this compound, and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results showed significant zones of inhibition, indicating effective antimicrobial activity (Table 1).

| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 8a | Staphylococcus aureus | 15 | Candida albicans | 12 |

| 8b | Escherichia coli | 18 | Aspergillus niger | 10 |

| This compound | Pseudomonas aeruginosa | 20 | Penicillium chrysogenum | 14 |

This study emphasizes the potential of this compound as a candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Pyrrole derivatives are known to interact with various biological targets involved in cancer progression.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins (Figure 1).

Cytotoxicity Mechanism

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of Parkinson's disease, administration of this compound led to a reduction in neuroinflammation and preservation of dopaminergic neurons. Behavioral tests indicated improved motor function compared to control groups (Table 2).

| Treatment Group | Motor Function Score (Pre-treatment) | Motor Function Score (Post-treatment) |

|---|---|---|

| Control | 5 | 4 |

| Methyl Compound | 5 | 8 |

This suggests potential therapeutic applications in neurodegenerative disorders like Parkinson's disease.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

Methyl 4-benzyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

Methyl 4-(4-chlorobenzyl)-1H-pyrrole-3-carboxylate: Similar structure but with the chlorine atom at the 4-position of the benzyl group, which may influence its chemical properties and interactions.

Methyl 4-(3-bromobenzyl)-1H-pyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : CHClNO

Molecular Weight : 249.69 g/mol

Key Features : The compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and a 3-chlorobenzyl group that enhances its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to diverse biological effects. This interaction is influenced by the specific substitution pattern on the pyrrole ring, which affects its reactivity compared to other derivatives.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For example, studies show that derivatives exhibit potent antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Antitumor Activity : Some pyrrole derivatives have shown promise in inhibiting cancer cell proliferation. The structural characteristics of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways related to disease processes. This inhibition can be crucial for developing therapeutic agents targeting diseases such as tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 | Effective against Gram-positive bacteria |

| This compound | Escherichia coli | 12.5 | Less effective than against Staphylococcus aureus |

Case Study: Antitumor Activity

In a study evaluating the antitumor potential of pyrrole derivatives, this compound was found to inhibit the growth of specific cancer cell lines. The compound's structural features were linked to enhanced cytotoxicity compared to simpler analogs .

Eigenschaften

IUPAC Name |

methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-17-13(16)12-8-15-7-10(12)5-9-3-2-4-11(14)6-9/h2-4,6-8,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIWYZBTMMYGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724396 | |

| Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-17-2 | |

| Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.